

An In-depth Technical Guide to 3-Oxoadipate: Structure, Properties, and Metabolic Significance

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Compound of Interest

Compound Name: 3-Oxoadipate

Cat. No.: B1233008

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxoadipate, also known as β -ketoadipate, is a crucial intermediate in the catabolism of aromatic compounds by a wide range of soil bacteria and fungi.^{[1][2][3]} This dicarboxylic acid sits at the convergence of pathways that degrade various natural and xenobiotic aromatic molecules, funneling their carbon skeletons into central metabolism. Its central role in the β -ketoadipate pathway makes it a molecule of significant interest for bioremediation, metabolic engineering, and as a potential target for novel drug development strategies. This guide provides a comprehensive overview of the structural properties, chemical characteristics, and biological significance of **3-oxoadipate**, including detailed experimental protocols for its study.

Structural and Chemical Properties

3-Oxoadipate is a six-carbon dicarboxylic acid with a ketone group at the beta-position (C3). Its structure and key chemical identifiers are summarized below.

Property	Value
Chemical Formula	C ₆ H ₈ O ₅
Molecular Weight	160.12 g/mol
IUPAC Name	3-Oxohexanedioic acid
Synonyms	3-Oxoadipic acid, β-Ketoadipic acid, 3-Keto-adipic acid
CAS Number	689-31-6
PubChem CID	93
ChEBI ID	15775
SMILES	<chem>C(CC(=O)C(=O)O)CC(=O)O</chem>
InChI Key	RTGHRDFWYQHVFU-UHFFFAOYSA-N
Melting Point	124-126 °C

Spectroscopic Data

Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of **3-oxoadipate**. While publicly available spectra are limited, the following provides an overview of expected and reported spectroscopic features.

Spectroscopy Type	Description
¹ H NMR	The ¹ H NMR spectrum of 3-oxoadipic acid in D ₂ O is expected to show signals corresponding to the methylene protons. The Human Metabolome Database (HMDB) lists experimental ¹ H NMR data for oxoadipic acid.
¹³ C NMR	The ¹³ C NMR spectrum will show distinct signals for the two carboxylic acid carbons, the ketone carbonyl carbon, and the three methylene carbons. The Human Metabolome Database (HMDB) contains an experimental ¹³ C NMR spectrum of oxoadipic acid in DMSO-d ₆ . [4]
Infrared (IR)	The IR spectrum of 3-oxoadipic acid will be characterized by a strong, broad absorption band for the O-H stretch of the carboxylic acid groups, a sharp, strong absorption for the C=O stretch of the ketone, and another strong absorption for the C=O stretch of the carboxylic acids. An Attenuated Total Reflectance (ATR) IR spectrum is available on SpectraBase. [5]
Mass Spectrometry	Mass spectrometry of 3-oxoadipate will show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns will be indicative of its structure, with losses of water, carbon dioxide, and other small fragments. Predicted GC-MS data for oxoadipic acid is available in the Toxin and Toxin Target Database (T3DB).

Biological Significance: The β -Ketoadipate Pathway

3-Oxoadipate is a central metabolite in the β -ketoadipate pathway, a convergent catabolic route for the degradation of aromatic compounds.[\[2\]](#) This pathway is crucial for the ability of microorganisms to utilize lignin-derived monomers and various environmental pollutants as

carbon sources.[1] The pathway consists of two main branches, the catechol branch and the protocatechuate branch, which converge on the formation of **3-oxoadipate**. [2] Subsequently, **3-oxoadipate** is converted to intermediates of the tricarboxylic acid (TCA) cycle, namely acetyl-CoA and succinyl-CoA.[6]



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The β -Ketoadipate Pathway.

Experimental Protocols

Purification of 3-Oxoadipate:Succinyl-CoA Transferase from *Pseudomonas* sp. strain B13

This protocol is adapted from established methods for the purification of **3-oxoadipate:succinyl-CoA transferase**. [1][7]

1. Cell Growth and Lysis:

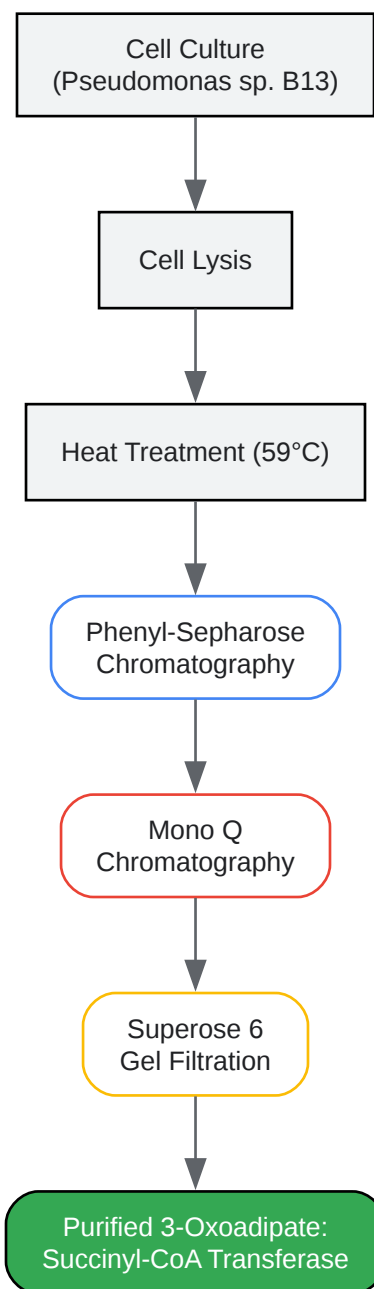
- Culture *Pseudomonas* sp. strain B13 in a medium containing an inducer of the β -ketoadipate pathway, such as 3-chlorobenzoate.
- Harvest cells by centrifugation and resuspend in Buffer A (100 mM Tris-HCl, pH 7.0, 0.5 mM DTT).
- Lyse the cells using a French press or sonication.
- Centrifuge to remove cell debris and collect the crude extract.

2. Heat Treatment:

- Heat the crude extract to 59°C for 15 minutes to precipitate a significant amount of unwanted proteins.[\[1\]](#)
- Centrifuge at 8,000 x g for 20 minutes and collect the supernatant.[\[1\]](#)

3. Chromatographic Purification:

- Phenyl-Sepharose Chromatography (Hydrophobic Interaction):
 - Apply the supernatant to a Phenyl-Sepharose column.
 - Elute with a decreasing gradient of ammonium sulfate in Buffer A.
 - Collect fractions and assay for enzyme activity. Pool active fractions.
- Mono Q Chromatography (Anion Exchange):
 - Dialyze the pooled fractions against Buffer C (20 mM Tris-HCl, pH 8.0).[\[1\]](#)
 - Load the dialyzed sample onto a Mono Q column equilibrated with Buffer C.
 - Elute the enzyme using a linear gradient of NaCl in Buffer C.[\[1\]](#)
 - Collect fractions and assay for activity.
- Superose 6 Chromatography (Size Exclusion):
 - Concentrate the active fractions from the Mono Q step.
 - Apply the concentrated sample to a Superose 6 column equilibrated with Buffer D (50 mM Tris-HCl, pH 7.5, 150 mM NaCl).
 - Elute with Buffer D and collect fractions containing the purified enzyme.



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Purification workflow for **3-oxoadipate:succinyl-CoA** transferase.

Enzymatic Assay for 3-Oxoadipate:Succinyl-CoA Transferase Activity

The activity of **3-oxoadipate:succinyl-CoA** transferase is determined by monitoring the formation of the 3-oxoadipyl-CoA-Mg²⁺ complex, which absorbs light at 305 nm.[6][8]

Materials:

- Tris-HCl buffer (1 M, pH 8.0)
- MgCl_2 (1 M)
- **3-oxoadipate** solution
- Succinyl-CoA solution
- Enzyme preparation (purified or crude extract)
- Spectrophotometer

Procedure:

- Prepare a 1 ml reaction mixture in a cuvette containing:
 - 35 μmol of Tris-HCl buffer (pH 8.0)
 - 25 μmol of MgCl_2
 - 3.5 μmol of **3-oxoadipate**
 - 0.15 μmol of succinyl-CoA[8]
- Equilibrate the mixture to the desired temperature (e.g., 25°C).
- Initiate the reaction by adding the enzyme preparation.
- Immediately measure the increase in absorbance at 305 nm over time. The rate of absorbance increase is proportional to the enzyme activity.

Enzymatic Assay for 3-Oxoadipyl-CoA Thiolase Activity

The activity of 3-oxoadipyl-CoA thiolase is measured by monitoring the decrease in absorbance at 305 nm due to the cleavage of the 3-oxoadipyl-CoA- Mg^{2+} complex.[6]

Materials:

- Tris-HCl buffer (1 M, pH 8.0)
- MgCl_2 (1 M)
- Purified **3-oxoadipate**:succinyl-CoA transferase (for in situ substrate preparation)
- **3-oxoadipate** solution
- Succinyl-CoA solution
- Coenzyme A (CoA) solution
- Thiolase enzyme preparation
- Spectrophotometer

Procedure:

- In situ preparation of 3-oxoadipyl-CoA:
 - In a cuvette, prepare a mixture containing 35 mM Tris-HCl (pH 8.0), 25 mM MgCl_2 , 3.5 mM **3-oxoadipate**, and 0.15 mM succinyl-CoA.[8]
 - Add purified **3-oxoadipate**:succinyl-CoA transferase and incubate for 15 minutes to allow for the formation of 3-oxoadipyl-CoA.
- Thiolase Reaction:
 - Initiate the thiolase reaction by adding 0.2 μmol of CoA.[6]
 - Immediately measure the decrease in absorbance at 305 nm over time. The rate of absorbance decrease is proportional to the thiolase activity.

Applications in Drug Development and Biotechnology

The enzymes of the β -ketoacid pathway, particularly those that metabolize **3-oxoadipate**, represent potential targets for the development of novel antimicrobial agents, especially against

pathogens that rely on this pathway for nutrient acquisition. Furthermore, the pathway's ability to degrade a wide array of aromatic compounds makes it a valuable tool in bioremediation efforts to clean up environmental pollutants.[1] Metabolic engineering of this pathway in microbial hosts is also being explored for the biosynthesis of valuable chemicals from renewable resources.

Conclusion

3-Oxoadipate is a metabolite of fundamental importance, bridging the complex chemistry of aromatic ring degradation with central metabolism. A thorough understanding of its properties and the enzymes involved in its transformation is crucial for advancing research in microbiology, enzymology, and biotechnology. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this key metabolic intermediate.

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